molecular formula C17H27N5O2 B2953551 tert-Butyl (1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)carbamate CAS No. 1353944-62-3

tert-Butyl (1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)carbamate

Cat. No.: B2953551
CAS No.: 1353944-62-3
M. Wt: 333.436
InChI Key: CLPRMYJLADJXEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)carbamate (CAS: 1353972-89-0) is a piperidine-based carbamate derivative featuring a pyrimidine core substituted with a cyclopropylamino group. Its molecular formula is C₁₇H₂₇N₅O₂, with a molecular weight of 333.43 g/mol . The compound is structurally characterized by a tert-butyl carbamate group attached to the piperidin-4-yl moiety, which is linked to a 6-(cyclopropylamino)pyrimidin-4-yl group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2/c1-17(2,3)24-16(23)21-13-6-8-22(9-7-13)15-10-14(18-11-19-15)20-12-4-5-12/h10-13H,4-9H2,1-3H3,(H,21,23)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPRMYJLADJXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=NC(=C2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound tert-Butyl (1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)carbamate , often referred to as compound 1 , is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H27N5O2C_{17}H_{27}N_{5}O_{2}, with a molecular weight of 333.4 g/mol. The structure includes a tert-butyl group, a piperidine ring, and a pyrimidine moiety, contributing to its unique biological profile.

Structural Representation

PropertyDescription
IUPAC Nametert-butyl N-[1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-4-yl]carbamate
Molecular FormulaC₁₇H₂₇N₅O₂
Molecular Weight333.4 g/mol
SMILESCC(C)(C)OC(=O)NC1CCCN(C1)C2=NC=NC(=C2)NC3CC3

The biological activity of compound 1 is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory pathways. Research indicates that it may act as an inhibitor of the NLRP3 inflammasome, which plays a crucial role in the activation of inflammatory responses.

In Vitro Studies

In vitro studies have demonstrated that compound 1 exhibits significant inhibitory effects on NLRP3-dependent pyroptosis and IL-1β release in THP-1 cells, a human monocytic cell line. The compound's ability to reduce ATPase activity of the NLRP3 protein was confirmed through newly developed assays, indicating its potential as an anti-inflammatory agent .

Table 1: In Vitro Activity of Compound 1

Concentration (µM)Pyroptosis Inhibition (%)IL-1β Release Inhibition (%)
0.11015
13040
106070

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of compound 1. It has shown promising results against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The minimum inhibitory concentrations (MICs) were reported to be comparable to those of established antibiotics such as vancomycin .

Table 2: Antimicrobial Efficacy of Compound 1

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (MRSA)2.5
Enterococcus faecium (VRE)3.125
Staphylococcus epidermidis5

Study on Anti-inflammatory Effects

A notable study published in Nature highlighted the efficacy of compound 1 in reducing inflammation in animal models of arthritis. The study reported a significant decrease in joint swelling and inflammatory markers when administered at therapeutic doses over a four-week period .

Study on Antimicrobial Resistance

Another research effort evaluated the potential of compound 1 against drug-resistant bacterial strains. The results indicated that it not only inhibited the growth of resistant strains but also demonstrated bactericidal activity against biofilm-forming bacteria, which are notoriously difficult to treat with conventional antibiotics .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Synthetic Features
Main Compound 6-(Cyclopropylamino)pyrimidin-4-yl, tert-butyl carbamate C₁₇H₂₇N₅O₂ 333.43 No synthesis details provided
Compound 17 () 3-(Methyl(phenethyl)carbamoyl)phenylamino pyrimidine C₂₅H₂₉N₅O₂ 432.24 Synthesized via general procedure C; 71% yield, DCM:MeOH eluent
tert-Butyl (1-acetylpiperidin-4-yl)carbamate () Acetylated piperidine C₁₂H₂₂N₂O₃ 242.32 Synthesized via Ac₂O reaction; NMR (δ 1.45–1.39 ppm for tert-butyl)
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate () Fluoro, hydroxy, methyl pyrimidine C₁₁H₁₆FN₃O₃ 257.26 Safety Requires physician consultation on exposure
tert-Butyl ((1-((2-chloro-5-iodopyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate () Chloro, iodo pyrimidine, methoxycyclohexyl C₁₇H₂₅ClIN₃O₃ 504.76 NMR: δ 8.22 (s, pyrimidine-H), 3.28 (s, OCH₃)

Physicochemical and Analytical Comparisons

Table 2: Analytical Data and Purity

Compound HRMS (ESI+) UPLC/HPLC Retention Time (min) Purity (%)
Main Compound Not provided Not provided 咨询 (Consulted)
Compound 17 () 432.2383 [M + H]⁺ 3.41 (DCM:MeOH) 99.8%
4-Hydroxypiperidin-1-yl Analogue () 434.21782 [M + H]⁺ 3.13 97.7%
tert-Butyl (1-acetylpiperidin-4-yl)carbamate () LCMS: [M + H]⁺ = 243.2 Not provided Crude used without purification
  • Key Observations :
    • The main compound lacks reported analytical data, but analogues show high purity (>95%) via UPLC, critical for pharmacological studies.
    • Halogenated derivatives (e.g., ) exhibit distinct NMR shifts (δ 8.22 ppm for pyrimidine-H), aiding structural confirmation .

Functional Group Impact on Properties

  • Phenethyl Carbamoyl Group (Compound 17, ): Enhances lipophilicity but may reduce aqueous solubility, impacting bioavailability .
  • Halogen Substituents (): Fluorine and iodine improve binding affinity via halogen bonds but increase molecular weight and synthetic complexity .
  • Acetylated Piperidine (): Reduces basicity of the piperidine nitrogen, altering pharmacokinetic profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.